molecular formula C11H13ClO B8763647 1-[4-(3-Chloropropyl)phenyl]ethanone CAS No. 91427-06-4

1-[4-(3-Chloropropyl)phenyl]ethanone

Cat. No.: B8763647
CAS No.: 91427-06-4
M. Wt: 196.67 g/mol
InChI Key: QELFPXSQFIOJDM-UHFFFAOYSA-N
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Description

1-[4-(3-Chloropropyl)phenyl]ethanone is an acetophenone derivative featuring a phenyl ring substituted with a 3-chloropropyl group at the para position and an acetyl group at the 1-position. This compound is structurally characterized by its chlorinated alkyl chain, which influences its electronic properties, lipophilicity, and reactivity.

Properties

CAS No.

91427-06-4

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

1-[4-(3-chloropropyl)phenyl]ethanone

InChI

InChI=1S/C11H13ClO/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h4-7H,2-3,8H2,1H3

InChI Key

QELFPXSQFIOJDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCCCl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Properties

Compound Name Substituent Key Structural Features Reference
1-[4-(1,1-Dimethylethyl)phenyl]ethanone tert-Butyl Bulkier, electron-donating group; enhances steric hindrance
1-[2-(4-Chlorophenyl)cyclopropyl]ethanone Cyclopropane + 4-Cl-Ph Rigid cyclopropane ring; altered conjugation and steric profile
1-[4-(3-Cyclopentylpropyl)phenyl]ethanone Cyclopentylpropyl Increased lipophilicity; potential for hydrophobic interactions
1-(3-Chloro-2,4,6-trihydroxyphenyl)ethanone Trihydroxy + 3-Cl Polar hydroxyl groups; enhanced solubility and H-bonding capacity
  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-chloropropyl group in the target compound is moderately electron-withdrawing due to the inductive effect of chlorine, contrasting with the electron-donating tert-butyl group in . This difference impacts reactivity in electrophilic aromatic substitution and coupling reactions.
  • Lipophilicity : The linear 3-chloropropyl chain offers intermediate lipophilicity compared to the highly hydrophobic cyclopentylpropyl group and the polar trihydroxy derivative .

Physical and Chemical Properties

  • Melting Points and Solubility: While explicit data for 1-[4-(3-Chloropropyl)phenyl]ethanone is unavailable, analogues like 1-(4-Chloro-5-fluoro-2-hydroxyphenyl)ethanone (melting point ~120–125°C) suggest that halogenation and hydroxylation significantly affect crystallinity . The absence of polar groups in the target compound likely reduces water solubility compared to hydroxylated derivatives .
  • Reactivity : The acetyl group enables participation in Claisen-Schmidt condensations (e.g., chalcone synthesis), as demonstrated by analogous compounds reacting with aldehydes . The 3-chloropropyl chain may undergo nucleophilic substitution, offering pathways for further functionalization.

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